(4-Nitro-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Nitro-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of 1H-pyrazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-nitro-1H-pyrazole with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (4-Nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (4-Nitro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (4-Amino-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(4-Nitro-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Nitro-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities . The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Nitro-1H-pyrazol-5-yl)methanol can be compared with other pyrazole derivatives, such as:
(4-Nitro-1H-pyrazol-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(4-Amino-1H-pyrazol-5-yl)methanol: The nitro group is replaced by an amino group, leading to different chemical reactivity and biological activity.
(4-Nitro-1H-pyrazol-5-yl)carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1,8H,2H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZIAVBQKXPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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